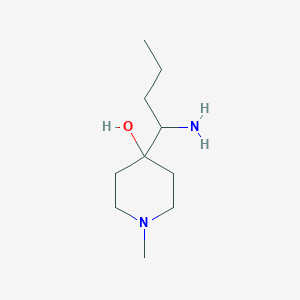![molecular formula C13H14FN3O B13300902 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. The fluorophenyl group adds to its chemical uniqueness and potential pharmacological properties.
Métodos De Preparación
The synthesis of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, making it more effective. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)piperidine: This compound lacks the oxadiazole ring, which may reduce its biological activity.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound has a phenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activities.
The presence of the fluorophenyl group and the oxadiazole ring in this compound makes it unique and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C13H14FN3O |
|---|---|
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11/h1-2,5-6,11,15H,3-4,7-8H2 |
Clave InChI |
LWKLAFNGPJWONH-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


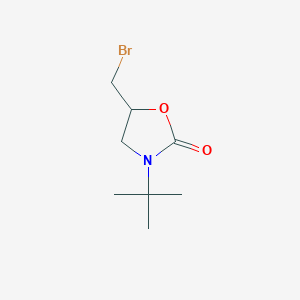
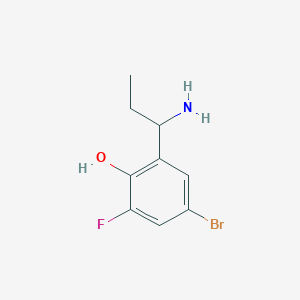
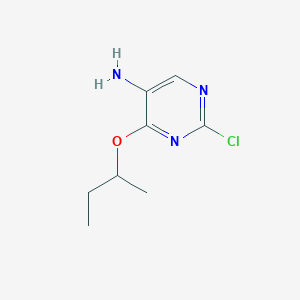
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)

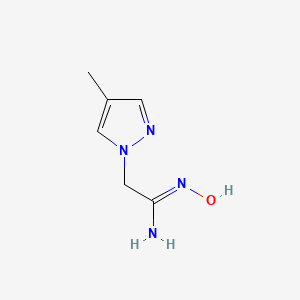
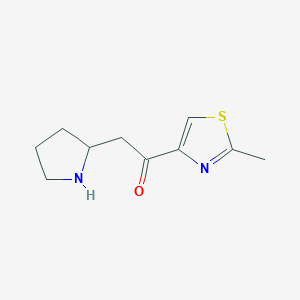
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
